1-(3-Fluorophenyl)piperazine hydrochloride
Overview
Description
1-(3-Fluorophenyl)piperazine hydrochloride is a chemical compound categorized under piperazines. Piperazines are a class of chemicals known for their wide range of biological and pharmaceutical activities. This compound, specifically, is used as an analytical reference standard and has applications in forensic chemistry and toxicology .
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)piperazine hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and other analytical techniques.
Biology: Employed in studies involving receptor binding and neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)piperazine hydrochloride involves its interaction with various molecular targets. It is known to bind to serotonin receptors, influencing neurotransmitter activity. This binding can modulate various physiological processes, including mood regulation and pain perception. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters .
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine hydrochloride can be compared with other fluorophenyl piperazines, such as:
1-(2-Fluorophenyl)piperazine Monohydrochloride: Similar in structure but with the fluorine atom at the 2-position.
1-(4-Fluorophenyl)piperazine Monohydrochloride: Fluorine atom at the 4-position, leading to different binding affinities and biological activities. The uniqueness of this compound lies in its specific binding properties and the position of the fluorine atom, which influences its chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(3-fluorophenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVUTWKWKLJJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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